1-Propylpiperazine chemical properties and structure
1-Propylpiperazine chemical properties and structure
Technical Whitepaper: 1-Propylpiperazine – Structural Dynamics and Synthetic Utility
Executive Summary
1-Propylpiperazine (1-PP) represents a critical intermediate in medicinal chemistry, serving as a strategic "lipophilic tuner" in the optimization of piperazine-based pharmacophores. Unlike its lighter homologs (1-methyl- and 1-ethylpiperazine), which are ubiquitous in blockbuster drugs like Sildenafil and Vardenafil, the N-propyl variant offers a distinct balance of steric bulk and hydrophobicity (LogP modulation). This guide provides a comprehensive technical analysis of 1-propylpiperazine, focusing on its physicochemical properties, selective synthesis via reductive amination, and its utility in Structure-Activity Relationship (SAR) studies for central nervous system (CNS) and antimicrobial agents.
Structural Identity & Physicochemical Profile
1-Propylpiperazine consists of a six-membered saturated heterocyclic ring containing two nitrogen atoms in a 1,4-relationship, with a propyl chain attached to the N1 position. The molecule exists predominantly in a chair conformation to minimize torsional strain, with the propyl group preferring an equatorial position to avoid 1,3-diaxial interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Context |
| IUPAC Name | 1-Propylpiperazine | Systematic nomenclature |
| CAS Number | 20302-04-5 | Free base |
| CAS Number (Salt) | 64262-23-3 | Dihydrobromide salt |
| Molecular Formula | C₇H₁₆N₂ | MW: 128.22 g/mol |
| SMILES | CCCN1CCNCC1 | Structural string |
| Boiling Point | ~176–180 °C (est.) | Higher than 1-ethylpiperazine (157 °C) |
| pKa (N1) | ~5.6 | Tertiary amine (less basic) |
| pKa (N4) | ~9.8 | Secondary amine (highly basic) |
| LogP | ~0.8–1.1 | Moderate lipophilicity |
| Density | ~0.89 g/mL | Liquid at STP |
Technical Insight: The N4 nitrogen (secondary amine) is significantly more basic than the N1 nitrogen (tertiary amine). In physiological conditions (pH 7.4), the N4 position is predominantly protonated, while the N1 position remains largely unprotonated, affecting membrane permeability and receptor binding affinity.
Synthetic Pathways: Causality & Control
Synthesizing 1-propylpiperazine requires controlling the reactivity to prevent bis-alkylation (formation of 1,4-dipropylpiperazine). Two primary methods exist: direct alkylation and reductive amination.
Method A: Reductive Amination (Preferred)
Why this method? Reductive amination using propanal and a mild reducing agent suppresses over-alkylation because the intermediate iminium ion forms selectively at the secondary amine, and the steric bulk of the resulting tertiary amine discourages further reaction.
Protocol:
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Reagents: Piperazine (excess, 3.0 eq), Propanal (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), Dichloromethane (DCM).
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Procedure:
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Dissolve piperazine in DCM under inert atmosphere (N₂).
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Add propanal dropwise at 0°C. Stir for 30 min to allow hemiaminal/iminium formation.
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Add STAB in portions. The use of STAB (mild hydride donor) prevents reduction of the aldehyde before imine formation.
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Stir at room temperature for 12–16 hours.
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Quench: Add saturated aqueous NaHCO₃.
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Workup: Extract with DCM. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]
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Purification: Distillation or column chromatography (DCM/MeOH/NH₄OH) is required to remove excess piperazine.
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Method B: Nucleophilic Substitution (Traditional)
Why avoid? Reacting piperazine with 1-bromopropane often yields a statistical mixture of mono-propyl, di-propyl, and unreacted piperazine, requiring tedious separation.
Reactivity & Functionalization Map
The chemical utility of 1-propylpiperazine lies in the nucleophilicity of the secondary amine (N4). It serves as a handle for coupling to aromatic scaffolds or acyl chlorides.
Figure 1: Reactivity profile of 1-propylpiperazine showing key derivatization pathways.[2]
Pharmaceutical Applications & SAR Utility[7]
In drug discovery, the transition from a methyl- to a propyl-piperazine moiety is a classic strategy to modulate Lipophilic Ligand Efficiency (LLE) .
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Lipophilicity Modulation:
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Replacing a methyl group with a propyl group increases LogP by approximately +1.0 unit. This modification enhances blood-brain barrier (BBB) penetration for CNS drugs but may reduce metabolic stability due to potential oxidation at the propyl chain.
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Steric Exploration:
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The propyl chain can probe hydrophobic pockets in receptor binding sites (e.g., GPCRs like Dopamine D2 or Serotonin 5-HT receptors). If a binding pocket is deep but narrow, a propyl group may fit better than a bulky benzyl group but provide more van der Waals contact than a methyl group.
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Case Study Context:
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While Sildenafil uses a methylpiperazine, analogs with longer alkyl chains (ethyl, propyl) are synthesized to evade patent space or alter pharmacokinetic profiles (half-life extension).
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Analytical Characterization (NMR Data)
Verification of the structure relies on identifying the symmetry of the piperazine ring and the distinct triplet-multiplet-triplet pattern of the propyl chain.
Table 2: Predicted ¹H NMR Shifts (CDCl₃, 300 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Propyl -CH₃ | 0.90 | Triplet (t) | 3H | Terminal methyl |
| Propyl -CH₂- | 1.45–1.55 | Multiplet (m) | 2H | Central methylene |
| Propyl N-CH₂- | 2.30–2.35 | Triplet (t) | 2H | Methylene adjacent to N |
| Piperazine Ring | 2.40–2.50 | Broad/Triplet | 4H | Protons adjacent to N-propyl |
| Piperazine Ring | 2.85–2.95 | Broad/Triplet | 4H | Protons adjacent to secondary amine |
| Amine -NH | ~1.80 | Broad Singlet | 1H | Exchangeable (varies with conc.) |
Interpretation: The key diagnostic is the upfield triplet at 0.90 ppm (propyl terminal) and the desymmetrization of the piperazine ring protons compared to unsubstituted piperazine (which appears as a singlet at ~2.8 ppm).
Safety & Handling Protocol
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Hazards: 1-Propylpiperazine is a corrosive irritant. It can cause severe skin burns and eye damage (Category 1B/2).
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Storage: Hygroscopic and sensitive to CO₂ (forms carbamates). Store under inert gas (Argon/Nitrogen) in a cool, dry place.
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Disposal: As a basic amine, it should be neutralized with dilute acid before disposal into organic waste streams.
References
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Sigma-Aldrich. 1-n-Propylpiperazine dihydrobromide Product Specification. Retrieved from
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PubChem. Piperazine Compound Summary (CID 4837) and Derivatives. National Library of Medicine. Retrieved from
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[4][5] Retrieved from
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Organic Chemistry Portal. Synthesis of Piperazines and Reductive Amination Protocols. Retrieved from
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Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[5] Retrieved from
